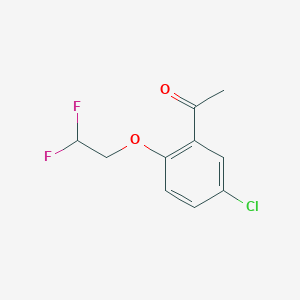
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone is an organic compound with the molecular formula C10H9ClF2O2 This compound is characterized by the presence of a chloro group, a difluoroethoxy group, and an ethanone moiety attached to a phenyl ring
Preparation Methods
The synthesis of 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone typically involves several steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-hydroxyacetophenone and 2,2-difluoroethanol.
Reaction Conditions: The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to facilitate the desired chemical transformations.
Industrial Production: Industrial production methods may include large-scale batch reactions, continuous flow processes, and the use of advanced technologies to optimize yield and purity.
Chemical Reactions Analysis
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may yield alcohols or other reduced forms of the compound.
Substitution: The chloro and difluoroethoxy groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation.
Scientific Research Applications
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s biological activity is studied for potential therapeutic applications, including antimicrobial and anticancer properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of 1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects.
Pathways Involved: It may modulate signaling pathways, influence gene expression, or affect cellular processes, depending on its specific application and context.
Comparison with Similar Compounds
1-(5-Chloro-2-(2,2-difluoroethoxy)phenyl)ethanone can be compared with similar compounds to highlight its uniqueness:
Similar Compounds: Examples include 1-(2-chloro-5-(2,2-difluoroethoxy)phenyl)ethanone and other chloro- and difluoroethoxy-substituted phenyl ethanones.
Uniqueness: The specific arrangement of functional groups in this compound imparts unique chemical and biological properties, making it distinct from its analogs.
Properties
Molecular Formula |
C10H9ClF2O2 |
|---|---|
Molecular Weight |
234.62 g/mol |
IUPAC Name |
1-[5-chloro-2-(2,2-difluoroethoxy)phenyl]ethanone |
InChI |
InChI=1S/C10H9ClF2O2/c1-6(14)8-4-7(11)2-3-9(8)15-5-10(12)13/h2-4,10H,5H2,1H3 |
InChI Key |
HUGMMOVOPYUCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(C=CC(=C1)Cl)OCC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















